Promethazine Hydrochloride

Beschreibung

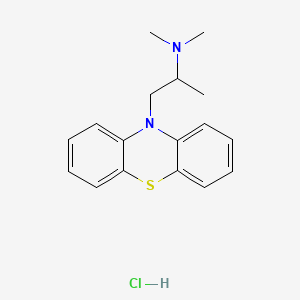

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S.ClH, C17H21ClN2S | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021192 | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-33-3 | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 to 450 °F (decomposes) (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Promethazine Hydrochloride on H1 Receptors

This guide provides a comprehensive technical overview of the molecular interactions between Promethazine Hydrochloride and the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics, signaling pathways, and experimental methodologies used to characterize this first-generation antihistamine.

Section 1: Introduction to this compound and the Histamine H1 Receptor

This compound is a phenothiazine derivative recognized for its potent antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] It is widely used in clinical settings to manage allergic reactions, prevent nausea and vomiting, and for sedation.[1][3][4] The primary therapeutic effects of promethazine are mediated through its interaction with the histamine H1 receptor.[1][5][6]

The histamine H1 receptor is a G protein-coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[7] Activation of the H1 receptor by its endogenous ligand, histamine, triggers a cascade of intracellular events primarily through the Gq/11 family of G proteins.[7][8] This signaling is central to the physiological responses associated with allergic and inflammatory processes, such as vasodilation, increased vascular permeability, and bronchoconstriction.[9][10]

Section 2: The Core Mechanism of Action: Inverse Agonism

Contrary to the classical view of being a simple competitive antagonist, promethazine, like many other H1 antihistamines, functions as an inverse agonist .[11] This distinction is critical for a precise understanding of its mechanism.

A neutral antagonist binds to a receptor and blocks the agonist from binding, thereby preventing a response. An inverse agonist, however, binds to the same receptor and reduces its basal, or constitutive, activity. The H1 receptor exhibits significant constitutive activity, meaning it can signal to some degree even in the absence of histamine.[11][12][13][14] This agonist-independent signaling contributes to the baseline inflammatory state.

Promethazine stabilizes the inactive conformation of the H1 receptor, thereby reducing this constitutive activity.[11] This inverse agonism is a key component of its anti-allergic and anti-inflammatory effects, as it not only blocks the action of histamine but also actively suppresses the receptor's intrinsic signaling.

Receptor Binding and Affinity

Promethazine competitively blocks H1 receptors, inhibiting the majority of the pharmacological effects of histamine at these sites.[6] The affinity of promethazine for the H1 receptor is a critical determinant of its potency. This is experimentally determined using radioligand binding assays, which quantify the interaction between the drug and the receptor.

Section 3: Downstream Signaling Pathways Modulated by Promethazine

The interaction of promethazine with the H1 receptor leads to the modulation of several key intracellular signaling pathways. The primary pathway affected is the Gq/11-mediated cascade.

The Gq/11-PLC-IP3-Ca2+ Pathway

Under normal physiological conditions, histamine binding to the H1 receptor activates the Gq/11 protein.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][15] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15][16] The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction and the expression of pro-inflammatory genes.[8][17][18]

Promethazine, by stabilizing the inactive state of the H1 receptor, prevents this Gq/11 activation and the subsequent downstream signaling cascade. This blockade of Ca2+ mobilization is a hallmark of its antihistaminic action.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. The H1 receptor can activate NF-κB in both a constitutive and an agonist-dependent manner.[7] This activation contributes to the chronic inflammatory state seen in allergic conditions.

A significant aspect of promethazine's mechanism of action is its ability to inhibit H1 receptor-mediated NF-κB activation.[19][20] By acting as an inverse agonist, promethazine reduces the constitutive signaling of the H1 receptor, thereby suppressing the basal activity of NF-κB. This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of promethazine, extending beyond simple histamine blockade.[7][19]

Visualization of H1 Receptor Signaling

Caption: H1 Receptor Signaling Pathway and the Point of Intervention for Promethazine.

Section 4: Experimental Protocols for Characterizing Promethazine's Action

The elucidation of promethazine's mechanism of action relies on a suite of robust in vitro assays. These protocols are designed to quantify receptor binding, functional responses, and downstream signaling events.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[21]

Objective: To determine the affinity of this compound for the H1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer to prepare cell membranes.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[22]

-

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of unlabeled promethazine.[22]

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[21][23]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of promethazine.

-

Determine the IC50 value (the concentration of promethazine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[24]

-

| Parameter | Description |

| Ki | Inhibitor binding affinity; a measure of the potency of an antagonist. |

| IC50 | The concentration of an inhibitor that reduces the response by half. |

| [³H]-mepyramine | A commonly used radioligand for H1 receptor binding assays. |

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.[25]

Objective: To assess the functional antagonism of this compound at the H1 receptor.

Methodology:

-

Cell Preparation:

-

Functional Assay:

-

Data Analysis:

-

Plot the histamine-induced calcium response against the concentration of promethazine.

-

Determine the IC50 value for the inhibition of the calcium response.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for characterizing H1 receptor antagonists.

NF-κB Reporter Gene Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

Objective: To determine the effect of this compound on H1 receptor-mediated NF-κB activation and to assess its inverse agonist activity.

Methodology:

-

Cell Transfection:

-

Assay Protocol:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of promethazine in the absence of histamine to measure its effect on constitutive NF-κB activity (to assess inverse agonism).

-

In a separate set of wells, pre-treat the cells with promethazine before stimulating with histamine to measure its antagonistic effect on agonist-induced NF-κB activation.

-

After an appropriate incubation period, lyse the cells and add the substrate for the reporter enzyme (e.g., luciferin for luciferase).[27][28][30]

-

Measure the luminescence, which is proportional to the level of NF-κB activation.[29]

-

-

Data Analysis:

-

For inverse agonism, plot the luminescence against the concentration of promethazine to determine the IC50 for the reduction of basal NF-κB activity.

-

For antagonism, plot the histamine-induced luminescence against the concentration of promethazine to determine the IC50 for the inhibition of NF-κB activation.

-

Section 5: Conclusion

The mechanism of action of this compound at the H1 receptor is multifaceted, extending beyond simple competitive antagonism. Its classification as an inverse agonist is crucial, as this property underlies its ability to reduce the constitutive activity of the H1 receptor, thereby suppressing baseline inflammatory signaling. This is particularly evident in its modulation of the Gq/11-PLC-Ca2+ and NF-κB pathways. A thorough understanding of these molecular interactions, validated through rigorous experimental protocols such as radioligand binding, calcium mobilization, and reporter gene assays, is essential for the continued development and optimization of antihistaminic therapies.

References

-

Bakker, R. A., et al. (2000). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. European Journal of Pharmacology, 387(1), R5–R7. [Link]

-

Bakkers, M. J. G., et al. (2001). Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling. Molecular Pharmacology, 60(5), 1133–1142. [Link]

-

Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

-

Leurs, R., et al. (2005). Constitutive activity of the histamine H(1) receptor. Methods in Enzymology, 403, 146-161. [Link]

-

Bakker, R. A., et al. (2001). Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology, 60(5), 1133-42. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

-

Leurs, R., et al. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 25 Suppl 1, 42-6. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Phenergan (promethazine)? [Link]

-

GlobalRx. (2024). What is this compound used for? [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

This compound USP: A Comprehensive Clinical Profile. (n.d.). [Link]

-

Nakahata, N., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

National Center for Biotechnology Information. (n.d.). Promethazine. In StatPearls. [Link]

-

Gergs, U., et al. (2020). Scheme of the signal transduction of H1-histamine receptors in the atrium in cardiomyocytes. ResearchGate. [Link]

-

Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. [Link]

-

bioRxiv. (2021). THE CONSTITUTIVE ACTIVITY OF THE HISTAMINE H1 RECEPTOR INTERACTION WITH THE NMDA RECEPTOR : CONSEQUENCES IN EPILEPSY. [Link]

-

GlobalRx. (n.d.). Overview of this compound. [Link]

-

Jiang, Y., et al. (2018). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research, 2018, 5470346. [Link]

-

Patsnap Synapse. (2024). What are H1 receptor agonists and how do they work? [Link]

-

Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

bioRxiv. (2023). The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]

-

Drugs.com. (2025). Promethazine: Package Insert / Prescribing Information. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

-

Wikipedia. (n.d.). Promethazine. Retrieved from [Link]

-

Roumestan, C., et al. (2003). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms. Clinical & Experimental Allergy, 33(4), 505-12. [Link]

-

ResearchGate. (n.d.). Downstream pathways and effector channels for Gq/11, Gs, and Gi protein coupled receptors. [Link]

-

Drugs.com. (2025). Promethazine (Antihistamine) Monograph for Professionals. [Link]

-

ResearchGate. (2025). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and –independent mechanisms. [Link]

-

Wikipedia. (n.d.). Gq alpha subunit. Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

-

Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. [Link]

-

National Center for Biotechnology Information. (n.d.). An experimental strategy to probe Gq contribution to signal transduction in living cells. [Link]

-

Nishimura, A., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals, 17(4), 259-69. [Link]

-

Capella, D. (2004). Anti-inflammatory activity of H1-receptor antagonists: review of recent experimental research. Expert Opinion on Investigational Drugs, 13(10), 1317-27. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Stoddart, L. A., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1541. [Link]

-

Li, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 16, 1605658. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Hirasawa, N., et al. (1995). Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx. Journal of Immunology, 155(11), 5347-54. [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

Wijtmans, M., et al. (2005). Synthesis and Pharmacological Identification of Neutral Histamine H1-Receptor Antagonists. Journal of Medicinal Chemistry, 48(8), 2937–2942. [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

Sources

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. Promethazine - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 10. innoprot.com [innoprot.com]

- 11. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling | Semantic Scholar [semanticscholar.org]

- 13. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 16. Histamine H1 receptor-induced Ca2+ mobilization and prostaglandin E2 release in human gingival fibroblasts. Possible role of receptor-operated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Unveiling the Central Anticholinergic Landscape of Promethazine Hydrochloride: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the central nervous system (CNS) anticholinergic properties of Promethazine Hydrochloride. As a first-generation phenothiazine derivative, promethazine's multifaceted pharmacological profile extends beyond its well-known antihistaminic effects to encompass significant sedative, antiemetic, and, critically, anticholinergic actions.[1] This document will dissect the molecular mechanisms, quantify receptor interactions, and detail the experimental methodologies crucial for a thorough understanding of promethazine's impact on central cholinergic neurotransmission.

The Core of Promethazine's Anticholinergic Action: Muscarinic Receptor Antagonism

Promethazine exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) within the CNS.[2] As a tertiary amine, it readily crosses the blood-brain barrier, enabling direct interaction with these G-protein coupled receptors that are pivotal in regulating a vast array of neuronal functions.[1][3] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), promethazine attenuates the downstream signaling cascades mediated by mAChRs, leading to a range of physiological and clinical effects.[2]

Muscarinic receptors are classified into five subtypes (M1-M5), each with distinct CNS distributions and functional roles.[2][4] Promethazine exhibits a non-selective affinity for these subtypes, contributing to its broad spectrum of central effects.[2]

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium and activation of protein kinase C (PKC), mediating excitatory neuronal responses.[4][5] Promethazine's antagonism at these receptors can contribute to cognitive and memory impairments.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This pathway is generally associated with inhibitory neuronal effects. Blockade of presynaptic M2 autoreceptors by promethazine can paradoxically increase acetylcholine release in some brain regions.

The following diagram illustrates the antagonistic action of promethazine on Gq-coupled muscarinic receptor signaling:

Quantitative Analysis of Receptor Affinity

A quantitative understanding of promethazine's binding affinity for muscarinic receptors is essential for predicting its pharmacological effects and side-effect profile. This is typically achieved through in vitro radioligand binding assays, which determine the inhibition constant (Ki) of the drug for a specific receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Tissue/System Source | Ki (nM) |

| Muscarinic (non-specific) | [3H]QNB | Bovine Cerebral Cortex | 21 |

| Histamine H1 (for comparison) | [3H]Pyrilamine | - | 1.4 |

| Note: Data on promethazine's specific affinity for individual M1-M5 subtypes is limited in readily available literature. The provided data from the bovine cerebral cortex represents a mixed population of muscarinic receptors.[2] |

Experimental Protocols for Assessing Anticholinergic Properties

In Vitro Methodology: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as promethazine, for muscarinic receptors.

Objective: To determine the IC50 and Ki of promethazine for muscarinic acetylcholine receptors.

Materials:

-

Test Compound: this compound, serially diluted.

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.

-

Receptor Source: Membrane preparations from a tissue rich in muscarinic receptors (e.g., rat or bovine cerebral cortex, or cell lines expressing specific human muscarinic receptor subtypes).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[6]

Procedure:

-

Incubation: In a 96-well plate, combine the receptor preparation, [3H]QNB (at a concentration near its Kd), and varying concentrations of promethazine. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add atropine.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the promethazine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of promethazine that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay:

In Vitro Methodology: Isolated Tissue Assay (Schild Analysis)

This functional assay assesses the potency of an antagonist by measuring its ability to inhibit the physiological response of an isolated tissue to an agonist. For anticholinergics, a common preparation is the guinea pig ileum, which contracts in response to muscarinic agonists.

Objective: To determine the pA2 value of promethazine, a measure of its competitive antagonist potency.

Materials:

-

Tissue: Guinea pig ileum segment.

-

Agonist: Acetylcholine or a stable analog like carbachol.

-

Antagonist: this compound.

-

Physiological Salt Solution: e.g., Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equipment: Organ bath, isometric force transducer, data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue in an organ bath containing the physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of promethazine for a set period (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of promethazine.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of promethazine.

Data Analysis (Schild Plot):

-

For each concentration of the antagonist, calculate the concentration ratio (CR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

-

Plot log(CR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Promethazine]) on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[7]

In Vivo Models for CNS Anticholinergic Assessment

Objective: To assess the effect of promethazine on motor coordination and balance, which can be impaired by central anticholinergic activity.

Apparatus: Rota-rod apparatus for mice.[8]

Procedure:

-

Acclimation and Training: Acclimate mice to the testing room. Train the mice to walk on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) over several trials.[9]

-

Drug Administration: Administer promethazine or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Testing: At the time of expected peak drug effect, place the mice on the rota-rod. The rod is then set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a defined period (e.g., 300 seconds).[9]

-

Measurement: Record the latency to fall from the rod for each mouse. A shorter latency in the promethazine-treated group compared to the control group indicates impaired motor coordination.[10]

Objective: To evaluate the impact of promethazine on learning and memory, cognitive functions known to be modulated by central cholinergic pathways.

Apparatus: A two-compartment passive avoidance chamber (one light, one dark).[11]

Procedure:

-

Acquisition Trial (Training): Place a mouse in the light compartment. When the mouse enters the dark compartment (a natural tendency), a mild, brief foot shock is delivered.[11]

-

Drug Administration: Administer promethazine or vehicle control at a specified time relative to the training (e.g., pre-training or post-training) to assess effects on acquisition or consolidation, respectively.

-

Retention Trial (Testing): After a set interval (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment.

-

Measurement: An increased latency to enter the dark compartment in the control group indicates successful learning. A significantly shorter latency in the promethazine-treated group suggests an impairment of memory formation or retrieval.

Structure-Activity Relationship (SAR) of Phenothiazines

The anticholinergic activity of promethazine is intrinsically linked to its phenothiazine chemical structure. Key structural features influencing its activity include:

-

Phenothiazine Nucleus: The tricyclic ring system provides the foundational scaffold for receptor interaction.

-

Aminoalkyl Side Chain: A three-carbon chain separating the phenothiazine nucleus from the terminal amino group is often associated with potent neuroleptic activity, while a two-carbon chain, as seen in some phenothiazines, can enhance antihistaminic and anticholinergic effects.[12]

-

Terminal Amino Group: The tertiary amine in the side chain is crucial. In its protonated form, it is thought to interact with the receptor's binding site.[12]

-

Substitution on the Phenothiazine Ring: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group generally increases antipsychotic activity.[6][12] While this is more directly related to dopamine receptor antagonism, it highlights the importance of the substitution pattern on the overall pharmacological profile.

Comparative Analysis of Anticholinergic Potency

Promethazine is one of several first-generation antihistamines with significant anticholinergic properties. A comparative analysis of their potencies is crucial for clinical and research applications. The pA2 value, derived from Schild analysis, provides a quantitative measure of competitive antagonist potency.

| Compound | pA2 Value (vs. Carbachol in Guinea Pig Trachealis) |

| Promethazine | ~7.5 |

| Atropine (benchmark) | 9.4 |

| Diphenhydramine | 6.2 |

| Note: Higher pA2 values indicate greater antagonist potency.[1][13] |

As the data indicates, while promethazine possesses significant anticholinergic activity, it is less potent than the classic non-selective muscarinic antagonist, atropine. However, its anticholinergic potency is greater than that of another common first-generation antihistamine, diphenhydramine.

Conclusion

This compound's central anticholinergic properties are a cornerstone of its pharmacological profile, contributing to both its therapeutic effects and its adverse event profile. A thorough understanding of its interaction with muscarinic receptor subtypes, quantified through rigorous in vitro and in vivo experimental methodologies, is paramount for researchers and drug development professionals. The protocols and data presented in this guide provide a framework for the continued investigation and characterization of promethazine and other compounds with central anticholinergic activity. This knowledge is critical for the rational design of new chemical entities with improved selectivity and safety profiles, as well as for the informed clinical application of existing medications.

References

-

Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Promethazine | C17H20N2S | CID 4927. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

SAR of phenothiazine.pptx. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]

-

Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. (n.d.). Johns Hopkins University. Retrieved January 10, 2026, from [Link]

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

promethazine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 10, 2026, from [Link]

-

Phenothiazine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Therapeutic Target and Cell-signal Communication of Chlorpromazine and Promethazine in Attenuating Blood–Brain Barrier Disruption after Ischemic Stroke. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Muscarinic acetylcholine activity modulates cortical silent period, but not motor evoked potentials, during muscle contractions. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Rotarod Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium. Retrieved January 10, 2026, from [Link]

-

Rotarod-Test for Mice. (n.d.). Aligning Science Across Parkinson's. Retrieved January 10, 2026, from [Link]

-

Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Schild analysis of the concentration response data for the muscarinic... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Rotarod-Test for Mice. (n.d.). Protocols.io. Retrieved January 10, 2026, from [Link]

-

H(1) antihistamine drug promethazine directly blocks hERG K(+) channel. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Rotarod. (n.d.). MMPC. Retrieved January 10, 2026, from [Link]

-

Rotarod 小鼠跑步測試. (n.d.). Retrieved January 10, 2026, from [Link]

-

Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. (n.d.). Retrieved January 10, 2026, from [Link]

-

Promethazine affects autonomic cardiovascular mechanisms minimally. (n.d.). PubMed - NIH. Retrieved January 10, 2026, from [Link]

-

Blockade of Na+ current by promethazine in guinea-pig ventricular myocytes. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

THE EFFECTS OF PSYCHOTROPIC DRUGS ON THE CHOLINERGIC AND ADRENERGIC SYSTEM. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Muscarinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Physiology, Muscarinic Receptor. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 10, 2026, from [Link]

-

Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

Sources

- 1. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 9. Rotarod-Test for Mice [protocols.io]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAR of phenothiazine.pptx [slideshare.net]

- 13. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dopaminergic and Serotonergic Activity of Promethazine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Promethazine Hydrochloride, a phenothiazine derivative, has a long-standing clinical history primarily as a first-generation H1 receptor antagonist for treating allergies, nausea, and for its sedative properties.[1][2] However, its structural similarity to antipsychotic phenothiazines and its broad central nervous system (CNS) effects necessitate a deeper understanding of its interactions with key neurotransmitter systems beyond histamine.[3][4] This guide provides a comprehensive technical overview of the dopaminergic and serotonergic activities of promethazine. It synthesizes receptor binding data, outlines robust in vitro and in vivo experimental protocols for characterization, and discusses the clinical and drug development implications of its polypharmacology.

Molecular Pharmacology: A Profile of Receptor Antagonism

Promethazine's clinical effects are a direct result of its interaction with a range of G protein-coupled receptors (GPCRs). While its high affinity for the histamine H1 receptor is well-established, its moderate to weak antagonist activity at dopamine and serotonin receptor subtypes is critical to understanding its complete pharmacological profile, including its sedative and antiemetic effects, as well as potential extrapyramidal side effects.[5][6][7]

Interaction with the Dopaminergic System

Promethazine acts as a direct antagonist at dopamine receptors, particularly the D2 subtype, which is a key target for typical antipsychotic medications.[5][8] This antagonism in the brain's mesolimbic pathway contributes to its antiemetic effects by blocking the chemoreceptor trigger zone (CTZ).[6] However, this D2 blockade is considered relatively weak, approximately one-tenth that of chlorpromazine, which explains why promethazine is not clinically used as an antipsychotic.[9] Nonetheless, this activity is sufficient to cause dose-dependent extrapyramidal symptoms (EPS) such as dystonia and tardive dyskinesia, especially with long-term use or in susceptible populations.[3][7]

Interaction with the Serotonergic System

Promethazine also demonstrates antagonist activity at serotonin receptors, notably the 5-HT2A and 5-HT2C subtypes.[7][10][11] Antagonism of the 5-HT2A receptor is a hallmark of "atypical" or second-generation antipsychotics and is believed to mitigate the EPS caused by D2 receptor blockade. This serotonergic activity may also contribute to promethazine's sedative and anxiolytic properties. The interplay between dopaminergic and serotonergic antagonism is a crucial area of research for developing safer and more effective CNS therapies.[12]

Comparative Receptor Binding Affinity

To quantify the interaction of this compound with these receptors, in vitro radioligand binding assays are employed to determine the inhibition constant (Ki). The Ki value represents the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Target | Ligand Type | Ki (nM) | Source |

| Histamine H1 | Antagonist | 1.4 | [7] |

| Serotonin 5-HT2A | Antagonist | 19 | [13] |

| Dopamine D2 | Antagonist | 260 | [13] |

| Dopamine D1 | Antagonist | 1372 | [13] |

This table clearly illustrates that while promethazine is a highly potent H1 antagonist, its affinity for 5-HT2A and D2 receptors is moderate to weak, yet pharmacologically significant.

Key Signaling Pathways and Antagonism

Promethazine exerts its effects by competitively blocking the binding of endogenous ligands (dopamine, serotonin) to their respective GPCRs, thereby inhibiting their downstream signaling cascades.

-

Dopamine D2 Receptor: The D2 receptor is a member of the Gi/o-coupled receptor family. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Promethazine blocks this action, preventing the inhibitory signal.[14]

-

Serotonin 5-HT2A Receptor: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). Promethazine's antagonism prevents this signaling cascade.

Caption: Promethazine antagonizes D2 (Gi) and 5-HT2A (Gq) signaling.

Methodologies for In Vitro Characterization

Precise characterization of a compound's receptor interaction profile is fundamental. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays confirm the nature of the interaction (e.g., antagonism).

Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the Ki of promethazine at D2 and 5-HT2A receptors.

Scientific Rationale: This assay measures the ability of an unlabeled test compound (promethazine) to compete with a radiolabeled ligand of known high affinity and specificity for a target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat striatum for D2, frontal cortex for 5-HT2A, or recombinant cell lines like CHO or HEK293) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[15]

-

Assay Setup (96-well format):

-

Total Binding: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) to designated wells.[15][16]

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled antagonist (e.g., 10 µM Haloperidol for D2, 10 µM Mianserin for 5-HT2A) to define binding to non-receptor components.

-

Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[15]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the receptor-bound radioligand. Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.[15][16]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of promethazine to generate a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17] This conversion is crucial as the Ki is an intrinsic property of the drug-receptor interaction, unlike the IC50 which is dependent on assay conditions.[18][19]

-

Protocol: G Protein-Coupled Receptor Functional Assay

Scientific Rationale: Functional assays measure the downstream consequences of receptor activation or inhibition. For Gi-coupled receptors like D2, this involves measuring changes in cAMP. For Gq-coupled receptors like 5-HT2A, changes in intracellular calcium are measured.[20][21]

Step-by-Step Methodology (Calcium Flux for 5-HT2A):

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293) in a 384-well plate and culture overnight.[22]

-

Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate to allow for dye uptake.

-

Compound Addition: Add varying concentrations of promethazine to the wells and incubate for a predetermined time to allow for receptor binding.

-

Agonist Challenge: Add a known concentration of an agonist (e.g., serotonin) to all wells to stimulate the receptor.

-

Signal Detection: Immediately measure the change in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). The antagonist activity of promethazine will be observed as a dose-dependent reduction in the agonist-induced fluorescence signal.

-

Data Analysis: Plot the agonist response against the log concentration of promethazine to determine the IC50 for functional antagonism.

Caption: Workflow for radioligand binding assay to determine Ki.

In Vivo Models for Pharmacological Assessment

In vivo models are essential to confirm that in vitro receptor binding translates to a physiological or behavioral effect in a whole organism.

Catalepsy Test for D2 Receptor Antagonism

Scientific Rationale: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a well-established animal model for predicting the extrapyramidal side-effect liability of D2 receptor antagonists.[23][24] The intensity of catalepsy correlates with the level of D2 receptor occupancy in the striatum, with significant catalepsy typically observed at occupancies >80-85%.[25][26]

Step-by-Step Methodology:

-

Animal Dosing: Administer this compound (or vehicle control) to rodents (e.g., rats, mice) via a relevant route (e.g., intraperitoneal).

-

Test Apparatus: Use a horizontal bar elevated above a surface or a vertical grid.

-

Catalepsy Scoring: At set time points post-dosing, place the animal's forepaws on the bar. Measure the latency (in seconds) for the animal to remove its paws and correct its posture. A predetermined cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the mean catalepsy scores between the promethazine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A dose-dependent increase in the time spent in the cataleptic posture indicates D2 receptor antagonism in the nigrostriatal pathway.

Synthesis and Therapeutic Implications

The polypharmacology of promethazine is a double-edged sword. Its multifaceted receptor profile underpins its therapeutic utility but also its side effects.

-

Antiemetic Action: A combination of H1, D2, and muscarinic receptor antagonism contributes to its robust anti-nausea and antiemetic effects.[27]

-

Sedation: Strong H1 antagonism is the primary driver of its sedative effects, which may be potentiated by its activity at α1-adrenergic and 5-HT2A receptors.[28][29]

-

Side Effect Profile: D2 antagonism is directly linked to the risk of EPS.[7] Its anticholinergic (muscarinic antagonist) properties lead to side effects like dry mouth, blurred vision, and constipation.[28] The combination of these CNS-depressant effects necessitates caution, especially in pediatric and geriatric populations and when co-administered with other CNS depressants like alcohol or opioids.[3][29][30]

Caption: Relationship between promethazine's receptor profile and clinical effects.

For drug development professionals, understanding this profile is crucial for identifying new chemical entities with more selective activity. For instance, enhancing 5-HT2A antagonism relative to D2 antagonism could lead to compounds with a better safety profile, reducing the risk of EPS while retaining desired CNS effects.

References

-

Promethazine: A Review of Therapeutic Uses and Toxicity. (n.d.). PubMed. [Link]

-

Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

Understanding Promethazine Drug Effects: Uses, Risks, and Interactions. (2025). Unknown Source. [Link]

-

Promethazine HCl (this compound): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

-

Promethazine: Side effects, dosage, uses, more. (2018). Medical News Today. [Link]

-

Promethazine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. [Link]

-

Promethazine (Antihistamine) Monograph for Professionals. (2025). Drugs.com. [Link]

-

Promethazine: Uses & Side Effects. (n.d.). Cleveland Clinic. [Link]

-

What is the mechanism of this compound?. (2024). Patsnap Synapse. [Link]

-

Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats. (2001). PubMed. [Link]

-

Promethazine. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. (2000). PubMed. [Link]

-

Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (2007). PubMed. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

-

An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (n.d.). Journal of Chemical Education - ACS Publications. [Link]

-

What is the mechanism of action of Phenergan (promethazine)?. (2025). Dr.Oracle. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia. (n.d.). Frontiers. [Link]

-

Topical Promethazine Side Effects: Our Experience and Review of the Literature. (n.d.). PMC. [Link]

-

Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies. (2003). PubMed. [Link]

-

Promethazine (oral route). (n.d.). Mayo Clinic. [Link]

-

promethazine | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways. (1988). PubMed. [Link]

-

Promethazine. (n.d.). Wikipedia. [Link]

-

Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects. (2001). PubMed. [Link]

-

Promethazine Patient Tips: 7 things you should know. (2025). Drugs.com. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Unknown Source. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. [Link]

-

Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state. (n.d.). NIH. [Link]

-

Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (n.d.). PMC - PubMed Central. [Link]

-

Promethazine | C17H20N2S | CID 4927. (n.d.). PubChem - NIH. [Link]

-

histamine h1-receptor antagonists: antihistaminic agents. (n.d.). Unknown Source. [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Dopamine receptor antagonists. (n.d.). Annals of Palliative Medicine. [Link]

Sources

- 1. Promethazine: A Review of Therapeutic Uses and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Promethazine HCl (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. drugs.com [drugs.com]

- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promethazine - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

- 9. drugs.com [drugs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Real-time analysis of dopamine: antagonist interactions at recombinant human D2long receptor upon modulation of its activation state - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 22. Frontiers | Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia [frontiersin.org]

- 23. Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 28. What is the mechanism of this compound? [synapse.patsnap.com]

- 29. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 30. medcentral.com [medcentral.com]

Cellular pathways affected by Promethazine Hydrochloride in vitro

An In-Depth Technical Guide to the Cellular Pathways Affected by Promethazine Hydrochloride In Vitro

Introduction

This compound is a first-generation phenothiazine derivative widely recognized for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] While its clinical applications in treating allergies, motion sickness, and nausea are well-established, a growing body of in vitro research reveals a far more complex and multifaceted interaction with cellular machinery.[1][3] Promethazine's influence extends beyond simple receptor antagonism to modulate fundamental cellular processes including cell survival, proliferation, stress responses, and inflammation.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key cellular pathways affected by this compound in in vitro models. As a Senior Application Scientist, the narrative aims to synthesize technical data with mechanistic insights, explaining not just the observations but the causality behind the experimental findings. We will delve into the molecular interactions and signaling cascades that underpin promethazine's diverse pharmacological profile, offering detailed protocols and visualizations to facilitate further investigation and application in drug discovery and repurposing.

Section 1: Core Receptor-Mediated Signaling

Promethazine's primary therapeutic effects stem from its potent antagonism of several key cell surface receptors. Understanding these initial interactions is fundamental to comprehending its downstream cellular consequences.

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, promethazine's most prominent mechanism is its competitive, reversible blockade of the Histamine H1 receptor.[1][2][4] In in vitro systems, this action prevents histamine from binding and activating the Gq/11 G-protein-coupled receptor, thereby inhibiting the canonical downstream cascade involving phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and subsequent intracellular calcium release. This blockade is the basis for its anti-allergic effects, as it mitigates histamine-induced processes like increased vascular permeability.[2]

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Promethazine exhibits significant anticholinergic activity by acting as a moderate antagonist at muscarinic acetylcholine receptors (M1-M5).[1][5][6] This antagonism prevents acetylcholine from activating these G-protein-coupled receptors, which are involved in numerous physiological processes. By blocking Gq-coupled M1, M3, and M5 receptors, promethazine inhibits PLC-mediated signaling.[5] Its antagonism of Gi/o-coupled M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby affecting cyclic AMP (cAMP) levels.[5] This activity contributes significantly to its side-effect profile, including dry mouth and sedation.[5]

Dopamine D2 Receptor Antagonism

Promethazine also functions as an antagonist at postsynaptic dopaminergic D2 receptors in the brain.[4] This action, though weaker than its antihistaminic effect, is crucial for its antiemetic properties, as it targets the chemoreceptor trigger zone in the medulla.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of this compound for a target receptor (e.g., Histamine H1 or Muscarinic receptors).

Objective: To quantify the concentration of promethazine required to displace 50% of a specific radioligand from its receptor, and to calculate the inhibition constant (Ki).

Materials:

-

Receptor Source: Cell membranes from cell lines overexpressing the human receptor of interest (e.g., CHO-K1 cells for mAChRs).

-

Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]-N-methylscopolamine for mAChRs).[5]

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, non-labeled antagonist (e.g., Atropine for mAChRs).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.

Methodology:

-

Preparation: Thaw the receptor-containing cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control (e.g., 1 µM Atropine).

-

Test Compound: Receptor membranes, radioligand, and a specific concentration of the promethazine dilution series.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the IC50 value of promethazine (the concentration that inhibits 50% of specific binding) by plotting the percentage of specific binding against the log concentration of promethazine and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Section 2: Anti-Proliferative and Pro-Apoptotic Pathways

Recent in vitro studies have repositioned promethazine as a potential anti-cancer agent, primarily due to its ability to inhibit critical cell survival pathways and induce programmed cell death.

Inhibition of the PI3K/AKT/mTOR Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers.[7] Promethazine has been shown to suppress this pathway in various cancer cell lines, including colorectal cancer and chronic myeloid leukemia.[7][8][9][10] Mechanistically, it reduces the levels of phosphorylated (activated) PI3K and AKT, which in turn inhibits mTOR activity.[8][9] The downstream consequences of this inhibition include a decrease in cell proliferation and the induction of apoptosis and autophagy.[7][8]

Data Presentation: Promethazine Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| K562 | Chronic Myeloid Leukemia | Potent & Selective | [9] |

| HCT116 | Colorectal Cancer | ~40-60 (approx.) | [10] |

| SW480 | Colorectal Cancer | ~40-60 (approx.) | [10] |

Note: Specific IC50 values for leukemia cells were not explicitly stated but were described as being at "clinically relevant concentrations".[9] Values for colorectal cancer cells are estimated from graphical data in the cited source.

Caption: Promethazine inhibits the PI3K/AKT/mTOR survival pathway.

Induction of Apoptosis

A direct consequence of PI3K/AKT pathway inhibition is the induction of apoptosis, or programmed cell death. In vitro, promethazine treatment of colorectal cancer cells leads to a dose-dependent increase in apoptosis.[8][10] This is accompanied by molecular changes characteristic of the apoptotic cascade, including the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspase-3.[8]

Experimental Protocol: Western Blot for PI3K/AKT Pathway Proteins

Objective: To qualitatively and semi-quantitatively measure the effect of promethazine on the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

-

Cell Line: A relevant cancer cell line (e.g., HCT116).

-